molecular formula C8H9NO3 B8734847 Glycine, N-(3-hydroxyphenyl)- CAS No. 56797-33-2

Glycine, N-(3-hydroxyphenyl)-

Cat. No. B8734847
Key on ui cas rn: 56797-33-2
M. Wt: 167.16 g/mol
InChI Key: SDQUDWYMWXUWPV-UHFFFAOYSA-N
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Patent
US04917731

Procedure details

9.2 g of monochloroacetic acid are introduced into 40 ml of water and converted into the lithium salt with 4.1 g of lithium hydroxide monohydrate. 10.4 g of 3-aminophenol are then added and the mixture is stirred at 90° C. for 2 hours. It is then cooled to 20° C. and brought to pH 7 with sodium carbonate.
Quantity
9.2 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
lithium hydroxide monohydrate
Quantity
4.1 g
Type
reactant
Reaction Step Three
Quantity
10.4 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]([OH:5])=[O:4].[Li].O.[OH-].[Li+].[NH2:10][C:11]1[CH:12]=[C:13]([OH:17])[CH:14]=[CH:15][CH:16]=1.C(=O)([O-])[O-].[Na+].[Na+]>O>[OH:17][C:13]1[CH:12]=[C:11]([NH:10][CH2:2][C:3]([OH:5])=[O:4])[CH:16]=[CH:15][CH:14]=1 |f:2.3.4,6.7.8,^1:5|

Inputs

Step One
Name
Quantity
9.2 g
Type
reactant
Smiles
ClCC(=O)O
Name
Quantity
40 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]
Step Three
Name
lithium hydroxide monohydrate
Quantity
4.1 g
Type
reactant
Smiles
O.[OH-].[Li+]
Step Four
Name
Quantity
10.4 g
Type
reactant
Smiles
NC=1C=C(C=CC1)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred at 90° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
It is then cooled to 20° C.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
OC=1C=C(C=CC1)NCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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